molecular formula C18H15NO2 B6354811 1-(4-Methoxyphenyliminomethyl)-2-naphthol CAS No. 1036-14-2

1-(4-Methoxyphenyliminomethyl)-2-naphthol

Cat. No.: B6354811
CAS No.: 1036-14-2
M. Wt: 277.3 g/mol
InChI Key: KIZFMCMRXXHNJT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyliminomethyl)-2-naphthol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyliminomethyl)-2-naphthol can be synthesized through a condensation reaction between 4-methoxyaniline and 2-hydroxy-1-naphthaldehyde. The reaction typically involves the following steps:

    Mixing the Reactants: 4-methoxyaniline and 2-hydroxy-1-naphthaldehyde are mixed in an appropriate solvent, such as ethanol or methanol.

    Heating: The mixture is heated under reflux conditions for several hours to facilitate the condensation reaction.

    Cooling and Filtration: After the reaction is complete, the mixture is cooled, and the resulting solid product is filtered and washed with cold solvent to remove any impurities.

    Drying: The purified product is dried under reduced pressure to obtain this compound in its solid form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient purification techniques. The use of continuous flow reactors and automated filtration systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.

Scientific Research Applications

1-(4-Methoxyphenyliminomethyl)-2-naphthol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its antimicrobial and antioxidant activities.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyliminomethyl)-2-naphthol involves its interaction with various molecular targets and pathways:

    Metal Complexation: As a ligand, it can form stable complexes with metal ions, which can enhance its catalytic and biological activities.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity, leading to cell death.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)iminomethyl]phenol
  • 2-[(4-Chlorophenyl)iminomethyl]phenol
  • 2-[(4-Methoxyphenyl)amino]methylphenol

Uniqueness

1-(4-Methoxyphenyliminomethyl)-2-naphthol is unique due to its specific structural features, such as the presence of both naphthol and methoxyphenyl groups

Properties

IUPAC Name

1-[(4-methoxyphenyl)iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-21-15-9-7-14(8-10-15)19-12-17-16-5-3-2-4-13(16)6-11-18(17)20/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZFMCMRXXHNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036-14-2
Record name NSC204956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-METHOXYPHENYLIMINOMETHYL)-2-NAPHTHOL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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